6-Acetyl-4-methoxypyridine-2-sulfonyl chloride
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Overview
Description
6-Acetyl-4-methoxypyridine-2-sulfonyl chloride is an organic compound with a complex structure that includes an acetyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 4-methoxypyridine, followed by sulfonylation using sulfonyl chloride reagents. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The acetyl and methoxy groups can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Acetyl-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-methoxypyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The acetyl and methoxy groups can also participate in reactions that modify the electronic properties of the pyridine ring, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxypyridine-2-sulfonyl chloride
- 4-Methoxypyridine-2-sulfonyl chloride
- 6-Acetylpyridine-2-sulfonyl chloride
Uniqueness
6-Acetyl-4-methoxypyridine-2-sulfonyl chloride is unique due to the presence of both acetyl and methoxy groups on the pyridine ring, which provides distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H8ClNO4S |
---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
6-acetyl-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)7-3-6(14-2)4-8(10-7)15(9,12)13/h3-4H,1-2H3 |
InChI Key |
KIJDHMKXIZOKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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